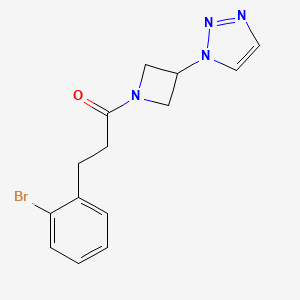

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one features a propan-1-one backbone substituted with a 1,2,3-triazole-linked azetidine ring and a 2-bromophenyl group. Its structural uniqueness lies in the combination of a compact azetidine heterocycle, a triazole moiety, and a halogenated aromatic system. Below, we systematically compare this compound with its structural analogues to elucidate substituent effects, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUTZIQWNQOEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that combines a triazole ring with an azetidine structure and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving the formation of the triazole and azetidine rings, followed by the introduction of the bromophenyl moiety. The synthesis typically involves:

- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Cyclization reactions using β-amino alcohols.

- Coupling and Functionalization : Nucleophilic substitution to introduce the bromophenyl group.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study investigating various 1,2,3-triazole derivatives found that they possess potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary assays against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic signaling pathways. Inhibitors of these enzymes are of particular interest for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its structural features, which allow for interaction with various biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

The proposed mechanism of action for this compound involves:

- Metal Ion Binding : The triazole ring can chelate metal ions essential for enzyme function.

- Membrane Interaction : The azetidine structure may disrupt cellular membranes, leading to altered cell permeability.

These interactions can lead to the modulation of various biological pathways, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the biological activities of related compounds:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives of triazoles have been shown to exhibit significant activity against a range of bacteria and fungi. The incorporation of the azetidine structure may enhance these properties due to its ability to interact with biological targets effectively .

Anticancer Properties

Research indicates that triazole-containing compounds can act as inhibitors of various cancer cell lines. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy . Further optimization of the compound's structure could lead to enhanced selectivity and potency against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. Triazole derivatives are known to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in cancer metabolism and progression . This suggests that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one could be developed as a lead compound for enzyme-targeted therapies.

Synthesis of Functional Materials

The unique structural features of this compound make it suitable for the synthesis of advanced materials. It can be utilized in the preparation of polymers with specific functionalities due to its ability to form coordination complexes with metals. Such materials could find applications in electronics or catalysis .

Photophysical Properties

Preliminary investigations into the photophysical properties of triazole-based compounds suggest their potential use in optoelectronic devices. The incorporation of the azetidine moiety may enhance light absorption and emission characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs) or solar cells .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Triazole and Propan-1-one Backbones

Several compounds share the triazole-propanone framework but differ in substituents:

Key Observations :

- The azetidine ring in the target compound confers rigidity and may enhance binding selectivity compared to morpholine or benzotriazole systems .

- The ortho-bromophenyl group introduces steric hindrance and electron-withdrawing effects, contrasting with electron-donating methoxy or unsubstituted phenyl groups in analogues. This may influence metabolic stability and target affinity .

Halogenated Aromatic Systems

Halogen substituents modulate electronic properties and bioactivity:

Key Observations :

Heterocyclic Modifications

The azetidine-triazole combination distinguishes the target compound from other heterocyclic systems:

Key Observations :

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- The target compound’s higher logP (due to bromophenyl and azetidine) suggests greater membrane permeability but lower aqueous solubility compared to morpholine-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.